molecular formula C15H18Cl2F2N2O3 B13719994 4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine

4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine

Katalognummer: B13719994
Molekulargewicht: 383.2 g/mol
InChI-Schlüssel: CMQLGODDTCQVLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32642442 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of MFCD32642442 involves several steps, each requiring specific conditions and reagents. The preparation method is designed to ensure high purity and yield, making it suitable for industrial-scale production. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product .

Analyse Chemischer Reaktionen

MFCD32642442 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MFCD32642442 can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

MFCD32642442 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD32642442 is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases. In industry, the compound is used in the production of various materials and chemicals .

Wirkmechanismus

The mechanism of action of MFCD32642442 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

MFCD32642442 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs. MFCD32642442 stands out due to its higher stability and reactivity under certain conditions. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C15H18Cl2F2N2O3

Molekulargewicht

383.2 g/mol

IUPAC-Name

tert-butyl 3-[(2,6-dichloropyridin-4-yl)-difluoromethyl]morpholine-4-carboxylate

InChI

InChI=1S/C15H18Cl2F2N2O3/c1-14(2,3)24-13(22)21-4-5-23-8-10(21)15(18,19)9-6-11(16)20-12(17)7-9/h6-7,10H,4-5,8H2,1-3H3

InChI-Schlüssel

CMQLGODDTCQVLC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOCC1C(C2=CC(=NC(=C2)Cl)Cl)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.